An In-Depth Technical Guide to Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt: Structure, Synthesis, and Biological Function
An In-Depth Technical Guide to Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt: Structure, Synthesis, and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a sulfated bile salt of significant biological interest, primarily known for its role as a key component of the migratory pheromone in the sea lamprey (Petromyzon marinus). This guide provides a comprehensive technical overview of its chemical structure, methods for its chemical and enzymatic synthesis, and its profound impact on sea lamprey physiology and behavior. Detailed experimental protocols, data interpretation, and workflow visualizations are presented to equip researchers with the necessary knowledge to investigate and utilize this potent chemoattractant. The potential applications of this molecule in controlling invasive sea lamprey populations and as a tool for studying vertebrate olfaction and bile acid biochemistry are also explored.
Introduction: The Chemical Identity of a Potent Migratory Cue
Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a derivative of petromyzonol, a C24 bile alcohol. The addition of four sulfate groups dramatically increases its water solubility, a crucial characteristic for its function as a waterborne signaling molecule.[1][2]
Chemical Structure and Properties:
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Systematic Name: (3α,5α,7α,12α)-Cholane-3,7,12,24-tetrol Tetrakis(hydrogen sulfate) Tetrapotassium Salt
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CAS Number: 384342-62-5
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Molecular Formula: C₂₄H₃₈K₄O₁₆S₄
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Molecular Weight: 867.20 g/mol
The core structure is a cholane steroid nucleus with hydroxyl groups at positions 3, 7, 12, and 24, all of which are sulfated. The stereochemistry of the steroid backbone is crucial for its biological activity.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₈K₄O₁₆S₄ | Santa Cruz Biotechnology |
| Molecular Weight | 867.20 | Santa Cruz Biotechnology |
| CAS Number | 384342-62-5 | Santa Cruz Biotechnology |
Biological Significance and Mechanism of Action
Petromyzonol sulfate is a primary component of the multi-component migratory pheromone released by larval sea lampreys.[3][4] This pheromone plume guides adult lampreys from the open waters of lakes and oceans to suitable upstream spawning grounds, a critical step in their life cycle.
Olfactory Detection and Potency
The sea lamprey olfactory system exhibits extraordinary sensitivity to petromyzonol sulfate. Electro-olfactogram (EOG) recordings have demonstrated detection thresholds in the picomolar range (10⁻¹² to 10⁻¹³ M), highlighting its extreme potency as a chemoattractant.[3][5] This high sensitivity ensures that migrating adults can detect the faint chemical cues from distant larval populations.
Receptor-Mediated Signaling
While the specific olfactory receptors that bind petromyzonol sulfate have not yet been definitively identified, evidence suggests the existence of highly specific receptor sites within the olfactory epithelium of adult sea lampreys.[5] Cross-adaptation studies indicate that petromyzonol sulfate and other components of the pheromone mixture likely bind to distinct receptors, initiating separate signal transduction pathways.[5] The identification and characterization of these receptors are key areas for future research and could open new avenues for targeted control of sea lamprey populations.
Caption: A generalized model of the proposed olfactory signaling cascade initiated by the binding of petromyzonol sulfate to its receptor.
Synthesis of Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt
The synthesis of this complex molecule can be approached through both chemical and enzymatic methods.
Chemical Synthesis
A complete, step-by-step total synthesis of petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt has not been explicitly detailed in the literature. However, based on the synthesis of related sulfated bile acids and other complex natural products, a plausible synthetic route can be proposed.[6] The key challenges in the synthesis are the stereocontrolled introduction of the four hydroxyl groups and the subsequent regioselective sulfation.
Proposed Synthetic Strategy:
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Starting Material: A commercially available and stereochemically defined steroid precursor, such as cholic acid, would serve as an ideal starting point.
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Functional Group Manipulations: A series of protection and deprotection steps would be necessary to selectively expose the hydroxyl groups for subsequent reactions. The carboxylic acid at C-24 of cholic acid would need to be reduced to a primary alcohol.
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Sulfation: The most critical step is the sulfation of the four hydroxyl groups. A common and effective method for the sulfation of alcohols is the use of a sulfur trioxide-amine complex, such as sulfur trioxide-pyridine or sulfur trioxide-triethylamine.[2][7] This reagent is a milder alternative to sulfuric acid and can be used to sulfate sensitive molecules.
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Purification and Salt Formation: The final product would be purified using chromatographic techniques, and the tetrapotassium salt would be formed by treatment with a potassium base.
Caption: A conceptual workflow for the chemical synthesis of petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt.
Enzymatic Synthesis
An alternative and potentially more efficient route to petromyzonol-3,7,12,24-tetrasulfate is through enzymatic synthesis. This approach leverages the high specificity of enzymes to achieve the desired transformation. The key enzyme in the biosynthesis of petromyzonol sulfate is petromyzonol sulfotransferase (PZ-SULT).[8]
Proposed Enzymatic Synthesis Protocol:
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Recombinant Expression and Purification of PZ-SULT:
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The gene encoding PZ-SULT would first need to be cloned from a sea lamprey cDNA library.
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The gene would then be inserted into an expression vector (e.g., pGEX or pET) and transformed into a suitable host, such as E. coli.
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Large-scale culture of the recombinant bacteria would be followed by induction of protein expression.
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The cells would be harvested and lysed, and the recombinant PZ-SULT purified using affinity chromatography (e.g., Ni-NTA or GST-agarose).[9][10]
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-
In Vitro Sulfation Reaction:
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The purified PZ-SULT would be incubated with the substrate, petromyzonol.
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The reaction would require the universal sulfate donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS).[11] PAPS can be added directly or generated in situ using a coupled enzyme system to improve efficiency and reduce cost.[12]
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The reaction would be carried out at the optimal pH and temperature for PZ-SULT activity (pH 8.0 and 22°C, respectively).
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Purification of the Final Product:
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The reaction mixture would be subjected to chromatographic purification (e.g., ion-exchange and/or reverse-phase HPLC) to isolate the pure petromyzonol-3,7,12,24-tetrasulfate.
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Caption: A conceptual workflow for the enzymatic synthesis of petromyzonol-3,7,12,24-tetrasulfate.
Physicochemical Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the carbon skeleton and the positions of the sulfate groups. 2D NMR techniques such as COSY, HSQC, and HMBC would be necessary for complete assignment of all proton and carbon signals.
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High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecule, confirming its elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, providing further structural information. A key fragment would be the loss of the sulfate group (SO₃, 80 Da) or the bisulfate anion (HSO₄⁻, 97 Da).[13]
Analytical Methods for Detection and Quantification
The ability to accurately detect and quantify petromyzonol sulfate in environmental samples is critical for studying sea lamprey populations and for monitoring the effectiveness of control strategies.
Validated LC-MS/MS Method for Quantification in Water Samples:
A highly sensitive and specific method for the quantification of petromyzonol sulfate in water can be developed based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is proposed based on established methods for related compounds.[1][16][17]
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Sample Collection and Preparation:
-
Water samples should be collected in clean, amber glass bottles to prevent photodegradation.
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Samples should be filtered to remove particulate matter.
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Solid-phase extraction (SPE) using a C18 or similar sorbent is an effective method for concentrating the analyte from large volumes of water and removing interfering matrix components.
-
-
LC-MS/MS Analysis:
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Chromatography: Reverse-phase HPLC with a C18 column is suitable for separating petromyzonol sulfate from other compounds. A gradient elution with a mobile phase consisting of water and acetonitrile with a small amount of a modifier like formic acid or ammonium acetate is typically used.
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Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the highest sensitivity and selectivity. The transitions from the precursor ion (the deprotonated molecule [M-4K+3H]⁻) to specific product ions would be monitored.
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Method Validation:
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The method must be fully validated according to established guidelines to ensure its accuracy and reliability. Key validation parameters include:
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Linearity: A calibration curve should be constructed over the expected concentration range.
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Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.
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Accuracy and Precision: Determined by analyzing spiked samples at different concentrations.
-
Matrix Effects: The influence of co-eluting compounds from the sample matrix on the ionization of the analyte should be assessed.
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Recovery: The efficiency of the extraction process should be determined.
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| Parameter | Recommended Value/Procedure |
| Sample Volume | 100-1000 mL |
| Extraction | Solid-Phase Extraction (C18) |
| LC Column | C18 Reverse-Phase |
| Mobile Phase | Water/Acetonitrile with modifier |
| Detection | Triple Quadrupole MS (MRM mode) |
| Linearity | R² > 0.99 |
| Accuracy | 80-120% |
| Precision | < 15% RSD |
Applications and Future Directions
Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt holds significant potential in several areas of research and management.
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Pest Management: As a potent and specific attractant, it can be used to lure migrating sea lampreys into traps, thereby reducing their populations in the Great Lakes and other areas where they are an invasive species. It can also be used to guide them to unsuitable spawning habitats.
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Neuroscience and Olfaction Research: This molecule serves as an excellent tool for studying the fundamental mechanisms of olfaction in vertebrates, including receptor binding, signal transduction, and neural processing of chemosensory information.
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Bile Acid Research: The unique structure and function of petromyzonol sulfate provide insights into the evolution and diversification of bile acid biosynthesis and its role in chemical communication.
Future research should focus on the definitive identification and characterization of the olfactory receptors for petromyzonol sulfate, the elucidation of the complete biosynthetic pathway, and the development of more cost-effective and scalable synthetic methods.
Conclusion
Petromyzonol-3,7,12,24-tetrasulfate tetrapotassium salt is a fascinating and biologically potent molecule that plays a critical role in the life cycle of the sea lamprey. This guide has provided a detailed technical overview of its structure, synthesis, and biological function, with the aim of empowering researchers to further explore its potential in pest management, neuroscience, and biochemistry. The continued investigation of this and other semiochemicals will undoubtedly lead to new discoveries and innovative solutions to complex biological challenges.
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